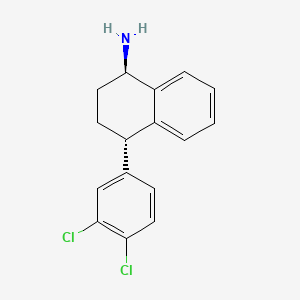
ダソトラリン
概要
説明
ダソトラリンは、セロトニン、ノルエピネフリン、およびドーパミン再取り込み阻害剤として機能する新規化合物です。 これは、サノフィ・アベンティスによって、注意欠陥多動性障害(ADHD)と過食症の治療のために開発されていました 。 構造的に、ダソトラリンは、抗うつ剤のセルトラリンの活性代謝物であるデスメチルセルトラリンの立体異性体です .
科学的研究の応用
Chemistry: Dasotraline’s unique structure and reactivity make it a valuable compound for studying reuptake inhibition mechanisms.
Biology: In biological research, dasotraline is used to investigate the role of neurotransmitter reuptake in various physiological processes.
Medicine: Dasotraline has shown promise in treating attention-deficit hyperactivity disorder and binge eating disorder by modulating neurotransmitter levels
Industry: The compound’s potential therapeutic applications have driven research and development efforts in the pharmaceutical industry.
作用機序
生化学分析
Biochemical Properties
Dasotraline plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Dasotraline interacts with sodium-dependent dopamine, serotonin, and norepinephrine transporters . These interactions are crucial as they prevent the reabsorption of neurotransmitters back into the presynaptic neuron, thereby prolonging their action.
Cellular Effects
Dasotraline affects various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, in neurons, the increased levels of serotonin, norepinephrine, and dopamine can enhance synaptic plasticity and improve mood and cognitive functions . Additionally, dasotraline’s impact on neurotransmitter levels can affect other cell types that express these receptors, potentially influencing their function and behavior.
Molecular Mechanism
At the molecular level, dasotraline exerts its effects by binding to and inhibiting the sodium-dependent transporters for dopamine, serotonin, and norepinephrine . This inhibition prevents the reuptake of these neurotransmitters, leading to increased extracellular concentrations. The elevated levels of neurotransmitters can activate downstream signaling pathways, alter gene expression, and modulate synaptic plasticity . Dasotraline’s balanced inhibition of these three transporters distinguishes it from other reuptake inhibitors that typically target only one or two neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, dasotraline has shown a slow absorption and long elimination half-life, resulting in stable plasma concentrations over 24 hours . This stability allows for once-daily dosing. Over time, dasotraline’s effects on neurotransmitter levels remain consistent, which is beneficial for maintaining therapeutic efficacy. Long-term studies have indicated that dasotraline can cause side effects such as insomnia, dry mouth, headache, decreased appetite, nausea, and anxiety .
Dosage Effects in Animal Models
In animal models, the effects of dasotraline vary with different dosages. Lower doses have been associated with therapeutic benefits, such as reduced binge eating and improved attention . Higher doses can lead to adverse effects, including increased anxiety and potential toxicity . The therapeutic window for dasotraline is therefore crucial for maximizing benefits while minimizing risks.
Metabolic Pathways
Dasotraline is metabolized primarily through oxidation and subsequent phase II conjugations . The major metabolic pathways involve amine oxidation to form oxime M41, followed by sulfation to form M42 or glucuronidation to form M43 . Other pathways include N-hydroxylation and oxidative deamination . These metabolic processes ensure the elimination of dasotraline from the body while maintaining its therapeutic effects.
Transport and Distribution
Dasotraline is slowly absorbed and extensively distributed within the body . It is transported across cell membranes via passive diffusion and interacts with various transporters and binding proteins . The distribution of dasotraline is widespread, with significant accumulation in the brain, where it exerts its therapeutic effects by modulating neurotransmitter levels .
Subcellular Localization
Dasotraline’s subcellular localization is primarily within the synaptic cleft, where it inhibits the reuptake of neurotransmitters . This localization is crucial for its function as a reuptake inhibitor. Additionally, dasotraline may undergo post-translational modifications that influence its activity and stability within specific cellular compartments .
準備方法
化学反応の分析
ダソトラリンは、以下を含む様々な化学反応を起こします。
酸化: ダソトラリンは、特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応は、ダソトラリンを還元型に変換することができます。
置換: ダソトラリンを含む置換反応は、特に適切な試薬と触媒の存在下で起こり得ます。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
化学: ダソトラリンのユニークな構造と反応性は、再取り込み阻害メカニズムを研究するための貴重な化合物にします。
生物学: 生物学的研究では、ダソトラリンは、様々な生理学的プロセスにおける神経伝達物質再取り込みの役割を調査するために使用されます。
医学: ダソトラリンは、神経伝達物質レベルを調節することで、注意欠陥多動性障害と過食症の治療に有望であることが示されています
産業: この化合物の潜在的な治療的用途は、製薬業界における研究開発の取り組みを促進してきました。
類似化合物との比較
ダソトラリンは、セロトニン、ノルエピネフリン、およびドーパミン再取り込みのバランスの取れた阻害のために、再取り込み阻害剤の中でもユニークです 。類似の化合物には、以下が含まれます。
デスメチルセルトラリン: セルトラリンの活性代謝物であり、選択的なセロトニン再取り込み阻害作用を示します.
インダトラリン: 非選択的なモノアミン再取り込み阻害剤です。
ロメトラリン: 再取り込み阻害特性を持つ別の化合物です。
これらの化合物と比較して、ダソトラリンのバランスの取れた再取り込み阻害プロファイルは、複数の神経伝達物質系を含む障害の治療において、明確な治療上の利点を提供します .
特性
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPXSILJHWNFMK-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217855 | |
| Record name | Dasotraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dasotraline has been shown in preclinical studies to be a potent and balanced reuptake inhibitor of serotonin, norepinephrine and dopamine (SNDRI). Serotonin, norepinephrine and dopamine are neurotransmitters associated with depression. There are currently no marketed treatments for depression that inhibit reuptake of all three neurotransmitters. | |
| Record name | Dasotraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
675126-05-3 | |
| Record name | Dasotraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dasotraline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasotraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dasotraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DASOTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dasotraline interact with its targets and what are the downstream effects?
A1: Dasotraline acts by inhibiting the reuptake of dopamine and norepinephrine at presynaptic nerve terminals in the brain. [, , , , ] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. These neurotransmitters play crucial roles in attention, executive function, and reward pathways, explaining dasotraline’s potential therapeutic effects in ADHD and BED. [, , , ]
Q2: What is the molecular formula and weight of dasotraline?
A2: Dasotraline's molecular formula is C16H15Cl2N and its molecular weight is 292.19 g/mol. [, ]
Q3: Is there any spectroscopic data available for dasotraline?
A3: While specific spectroscopic data isn't provided in the research papers, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify dasotraline in human plasma. [] These methods utilize specific mass transitions characteristic of dasotraline's structure for identification and quantification.
Q4: Can you describe the pharmacokinetic profile of dasotraline?
A4: Dasotraline exhibits slow absorption and a long elimination half-life (t1/2) of 47-77 hours, enabling once-daily dosing. [, , , , ] It achieves steady-state plasma concentration by 2 weeks of daily dosing. [] This pharmacokinetic profile contributes to its potential for providing sustained therapeutic benefits throughout the day. [, ]
Q5: How is dasotraline metabolized in the body?
A5: Dasotraline undergoes extensive metabolism primarily through oxidation and subsequent phase II conjugations. [] Major metabolic pathways include amine oxidation, N-hydroxylation, oxidative deamination, and N-acetylation. []
Q6: Does dasotraline interact with drug transporters or metabolizing enzymes?
A6: Research indicates dasotraline acts as a selective inhibitor of Cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. [] This selectivity makes it a potential tool for reaction phenotyping studies. Further research is needed to fully understand dasotraline's interactions with other drug transporters and metabolizing enzymes.
Q7: What is the evidence for dasotraline's efficacy in treating ADHD?
A7: Several clinical trials have explored dasotraline's efficacy in treating ADHD in both adults and children. In these trials, dasotraline demonstrated significant improvements in ADHD symptoms, including reductions in hyperactivity, impulsivity, and inattentiveness. [, , , , , , , , , , ] These improvements were observed using standardized rating scales like the ADHD Rating Scale (ADHD RS-IV) and Clinical Global Impression (CGI) scales. [, , , , , ]
Q8: What about dasotraline's efficacy in treating Binge Eating Disorder?
A8: Clinical trials have also investigated dasotraline as a potential treatment for BED. Results indicate that dasotraline can significantly reduce the frequency of binge eating episodes and improve associated symptoms like obsessive-compulsive behaviors related to food. [, , , ] These findings highlight dasotraline's potential for addressing the core psychopathological drivers of BED. []
Q9: Are there any biomarkers being researched to predict dasotraline's efficacy or monitor treatment response?
A9: While the provided research doesn't delve into specific biomarkers for dasotraline, exploring potential biomarkers could offer valuable insights into individual patient responses. Future research might investigate biomarkers related to dopamine and norepinephrine signaling pathways, as alterations in these pathways are implicated in both ADHD and BED.
Q10: What is the safety and tolerability profile of dasotraline?
A10: Dasotraline has been generally well-tolerated in clinical trials. [, , , , , , , , , , ] The most commonly reported adverse events were insomnia, decreased appetite, dry mouth, headache, and anxiety. [, , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[Oxo-[4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]methyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1242341.png)
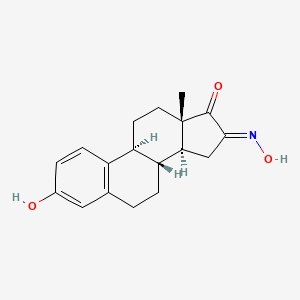
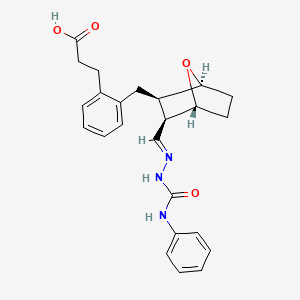
![N-[(E)-benzylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine](/img/structure/B1242347.png)
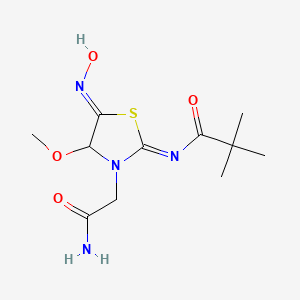
![(1R,4S,4'E,6R,10E,14E,16E,21R)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242350.png)
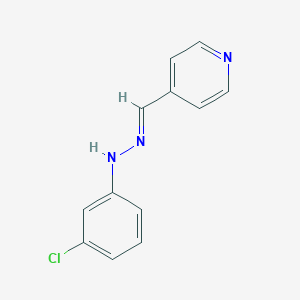

![N,N-Diethyl-4-[piperazino(8-quinolyl)methyl]benzamide](/img/structure/B1242354.png)
![7-Hydroxy-3-phenyl-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]chromen-2-one](/img/structure/B1242355.png)
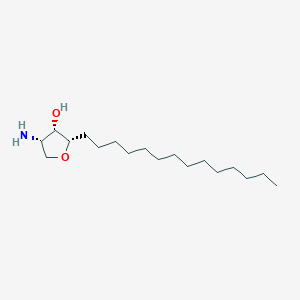

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)

